2-(2-Methoxypropan-2-yl)cyclopentan-1-one
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Overview
Description
2-(2-Methoxypropan-2-yl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclopentanone derivative, characterized by the presence of a methoxypropan-2-yl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methoxypropan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes. For example, its potential antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A structurally related compound with a cyclopentenone ring.
2-Methyl-2-cyclopenten-1-one: Another derivative with a methyl group instead of a methoxypropan-2-yl group.
Cyclohexenone: A similar compound with a six-membered ring.
Uniqueness
2-(2-Methoxypropan-2-yl)cyclopentan-1-one is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
74209-83-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,11-3)7-5-4-6-8(7)10/h7H,4-6H2,1-3H3 |
InChI Key |
NSJUTCTVGMCOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCC1=O)OC |
Origin of Product |
United States |
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